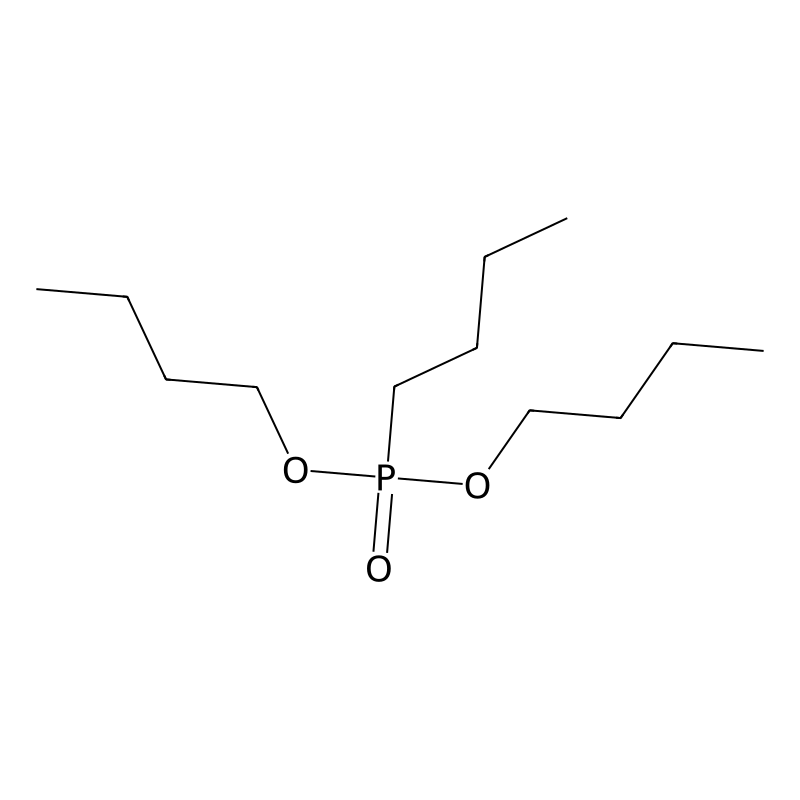

Dibutyl butylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; MISCIBLE WITH MOST COMMON ORG SOLVENTS

Synonyms

Canonical SMILES

Uranium Extraction

Specific Scientific Field: Nuclear Chemistry, specifically Uranium Processing and Refining.

Summary of the Application: DBBP is used in the extraction of uranium from leach plant ion exchange nitrate eluates. This process is crucial in the production of nuclear fuel.

Methods of Application or Experimental Procedures: Continuous liquid-liquid extraction tests were conducted on samples of ion exchange nitrate eluates with 25% v/v DBBP in kerosene. The extraction process involved four countercurrent stages .

Results or Outcomes: From eluates containing 15 to 28 g U3O8/l, recoveries of 99% or better were obtained. The extract, analyzing 75 to 95 g U3O8/l, was effectively stripped in four stages with 5 to 10% ammonium sulfate solutions at pH’s ranging from 3.5 in the first stage to 6.0 in the last .

Plasticizing

Specific Scientific Field: Material Science, specifically Polymer Science and Engineering.

Summary of the Application: DBBP is used as a plasticizing solvent mediator in the production of certain types of bio-based plastics .

Methods of Application or Experimental Procedures: DBBP is incorporated into the polymer matrix to improve its inherent limitations such as poor processability, brittleness, and hydrophilicity .

Results or Outcomes: The incorporation of DBBP into the polymer matrix imparts flexibility, improves toughness, and lowers the glass transition temperature of the polymer .

Dibutyl butylphosphonate is an organophosphorus compound characterized by its molecular formula and a molecular weight of approximately 238.33 g/mol. It appears as a pale amber, odorless liquid that is moderately soluble in water and has a boiling point of around 127-128 °C at 2.5 Torr . This compound is primarily utilized in the extraction of metals, particularly uranium, from phosphoric acid solutions and serves as a plasticizer in various applications .

Dibutyl butylphosphonate's unique combination of properties makes it particularly effective for specific applications like uranium extraction while maintaining a distinct profile compared to other similar compounds. Its moderate solubility and reactivity make it valuable in both industrial and research settings .

Dibutyl butylphosphonate can be synthesized through various methods:

- Esterification Process: The most common method involves the reaction of butanol with phosphorus oxychloride or phosphoric acid under controlled conditions to yield dibutyl butylphosphonate.

- Transesterification: This method involves the exchange of alkoxy groups between dibutyl phosphate and other alcohols to produce dibutyl butylphosphonate.

These methods allow for the production of high-purity dibutyl butylphosphonate suitable for industrial applications .

Dibutyl butylphosphonate has several applications, including:

- Metal Extraction: It is notably used in the extraction of uranium from phosphoric acid solutions due to its efficiency compared to other solvents like tri-n-butyl phosphate .

- Plasticizer: The compound serves as a plasticizer in polymers, enhancing flexibility and durability.

- Chemical Intermediate: It acts as an intermediate in the synthesis of other organophosphorus compounds used in agriculture and industry .

Interaction studies involving dibutyl butylphosphonate have focused on its ability to form complexes with various metal ions. For example, it has been shown to effectively extract thorium from nitrate solutions, indicating its potential for use in nuclear chemistry applications . Additionally, studies have examined its reactivity with zinc chloride, demonstrating its utility in hydrometallurgical processes .

The Mitsunobu reaction represents a powerful synthetic approach for the formation of phosphonate esters from alcohols, offering significant advantages in terms of stereochemical control and reaction mildness compared to conventional methods [1] [2]. This methodology has been successfully extended to phosphonate ester synthesis through the coupling of phosphonic acids with alcohols using triphenylphosphine and azodicarboxylate reagents [3].

The fundamental mechanism of Mitsunobu-type phosphonate synthesis involves the initial formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on diethyl azodicarboxylate or diisopropyl azodicarboxylate [4]. This intermediate subsequently deprotonates the phosphonic acid, generating an ion pair that facilitates the formation of phosphorane intermediates. These intermediates undergo complex rearrangements involving both alkoxyphosphorane and acyloxyphosphorane species, which exist in equilibrium through ligand exchange processes [4].

The reaction proceeds through either an inversion mechanism via nucleophilic substitution at the alkoxyphosphonium salt intermediate, or through a retention mechanism involving Berry pseudorotation followed by intramolecular substitution [4]. The stereochemical outcome depends on the specific reaction conditions and the nature of the substrates employed.

For dibutyl butylphosphonate synthesis, the Mitsunobu approach typically employs butylphosphonic acid as the nucleophile and butanol as the alcohol component. The reaction is conducted in tetrahydrofuran or similar aprotic solvents at temperatures ranging from 0°C to 25°C [5]. The use of diethyl azodicarboxylate generally provides yields in the range of 65-90%, while diisopropyl azodicarboxylate often delivers superior results with yields of 70-95% [6].

| Reagent System | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Stereochemistry |

|---|---|---|---|---|

| Triphenylphosphine/Diethyl azodicarboxylate | 0 to 25 | 2-12 | 65-90 | Inversion at alcohol center |

| Triphenylphosphine/Diisopropyl azodicarboxylate | 0 to 25 | 2-12 | 70-95 | Inversion at alcohol center |

| Polymer-supported triphenylphosphine/Diethyl azodicarboxylate | 25 to 40 | 4-16 | 60-85 | Inversion at alcohol center |

| Modified Mitsunobu with alternative phosphines | 25 to 60 | 1-8 | 75-95 | Variable (depends on conditions) |

The use of polymer-supported reagents has emerged as an important variation, facilitating product purification by enabling simple filtration to remove the supported byproducts [1]. However, these systems typically require slightly elevated temperatures and longer reaction times to achieve comparable yields.

Recent advances have focused on developing modified Mitsunobu conditions that employ alternative phosphines or novel azodicarboxylate reagents to improve reaction efficiency and reduce waste generation [2]. These modifications often provide enhanced yields while maintaining the mild reaction conditions that make the Mitsunobu approach attractive for sensitive substrates.

The primary limitations of the Mitsunobu approach for phosphonate synthesis include the generation of stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification processes. Additionally, the requirement for anhydrous conditions and the sensitivity of azodicarboxylate reagents to moisture and light necessitate careful handling procedures [5].

Solid-Phase Synthesis Techniques for Phosphonate Arrays

Solid-phase synthesis has revolutionized the preparation of phosphonate arrays, enabling the rapid generation of diverse compound libraries for biological screening and medicinal chemistry applications [7] [8]. This methodology leverages the advantages of heterogeneous reaction conditions, including simplified purification procedures, potential for automation, and the ability to drive reactions to completion through the use of excess reagents [7].

The fundamental principle of solid-phase phosphonate synthesis involves the covalent attachment of one reaction partner to an insoluble polymer support, while the remaining reagents are dissolved in solution [7]. This two-phase system allows for easy separation of products from unreacted starting materials and byproducts through simple filtration or washing procedures.

Several solid support systems have been developed for phosphonate synthesis, each offering distinct advantages depending on the specific synthetic requirements [9] [10]. Polystyrene-divinylbenzene resins provide high loading capacities of 1.0-2.5 millimoles per gram and demonstrate excellent chemical stability under a wide range of reaction conditions [8]. These supports typically deliver coupling efficiencies of 85-95% and can be cleaved using trifluoroacetic acid-dichloromethane mixtures to afford products with purities of 75-85% [9].

| Solid Support | Loading Capacity (mmol/g) | Coupling Efficiency (%) | Cleavage Conditions | Typical Purity (%) |

|---|---|---|---|---|

| Polystyrene-divinylbenzene resin | 1.0-2.5 | 85-95 | TFA/DCM (1:1) | 75-85 |

| Polylysine backbone | 0.5-1.2 | 90-98 | TFA/Water/Scavengers | 80-90 |

| Controlled pore glass (CPG) | 0.3-0.8 | 80-90 | Acidic conditions | 70-85 |

| TentaGel resin | 0.2-0.5 | 88-96 | TFA/Phenol/Water | 85-95 |

| Wang resin | 0.8-1.5 | 85-93 | TFA/DCM/Scavengers | 78-88 |

Polylysine backbone supports have gained prominence due to their ability to provide three-dimensional peptide display with minimal steric hindrance [9]. These supports exhibit loading capacities of 0.5-1.2 millimoles per gram and achieve coupling efficiencies of 90-98%. The extended backbone structure reduces nonspecific binding and enhances the accessibility of attached phosphonates for subsequent reactions [9].

Controlled pore glass supports offer unique advantages for nucleotide and phosphonate synthesis due to their rigid structure and well-defined pore sizes [10]. While these supports typically exhibit lower loading capacities of 0.3-0.8 millimoles per gram, they provide excellent chemical stability and can be easily derivatized with various functional groups [7].

The synthesis of phosphonate arrays on solid supports typically employs either hydrogen phosphonate chemistry or phosphoramidite-based approaches [10] [11]. The hydrogen phosphonate method involves the sequential coupling of nucleoside hydrogen phosphonate monomers, followed by oxidation to generate the desired phosphonate linkages [11]. This approach offers several advantages, including mild reaction conditions, high coupling efficiencies, and the ability to incorporate both natural and modified phosphonate units [10].

The phosphoramidite approach utilizes activated phosphorus reagents that couple efficiently with hydroxyl groups on the solid support [12]. This methodology has been extensively optimized for oligonucleotide synthesis and can be readily adapted for phosphonate array preparation [10]. The use of phosphoramidite reagents typically requires anhydrous conditions and the presence of activating agents such as tetrazole or similar compounds [12].

Automated solid-phase synthesis systems have been developed to enable the rapid preparation of large phosphonate arrays [9]. These systems utilize standard liquid handling equipment and can process multiple reactions simultaneously in microtiter plate formats [9]. The automation of synthesis procedures not only increases throughput but also improves reproducibility and reduces manual labor requirements.

The cleavage and deprotection of phosphonate arrays from solid supports represents a critical step that significantly impacts product quality [8]. Various cleavage cocktails have been developed to optimize both cleavage efficiency and product purity [10]. Trifluoroacetic acid-based systems are most commonly employed, often in combination with scavengers such as water, phenol, or thiols to minimize side reactions during cleavage [9].

Quality control measures for solid-phase phosphonate synthesis include monitoring coupling efficiencies through quantitative ninhydrin tests or spectrophotometric assays [9]. Additionally, mass spectrometric analysis of cleaved products provides definitive structural confirmation and purity assessment [8].

Industrial-Scale Manufacturing Challenges and Optimization

The industrial production of dibutyl butylphosphonate presents numerous technical and economic challenges that require sophisticated optimization strategies to achieve commercially viable processes [13] [14]. These challenges encompass reaction engineering considerations, process safety requirements, environmental compliance, and economic factors that collectively determine the feasibility of large-scale manufacturing operations [15] [16].

Temperature control represents one of the most critical challenges in industrial phosphonate synthesis [17] [18]. The conventional synthesis route involves the reaction of butanol with phosphorus oxychloride under carefully controlled conditions to prevent excessive exothermic reactions that can lead to product degradation or safety hazards [17]. Industrial implementations typically employ jacketed reactors with precise temperature monitoring systems to maintain optimal reaction conditions [18].

The synthesis process generally begins at temperatures between 0-10°C during the initial mixing of reactants, followed by controlled heating to 30-50°C for reaction maturation [17] [18]. This temperature profile must be maintained consistently across large reactor volumes, requiring sophisticated heat transfer systems and advanced process control algorithms [14].

| Manufacturing Challenge | Impact on Production | Optimization Strategy | Typical Improvement (%) |

|---|---|---|---|

| Temperature Control | Yield variation (±5-10%) | Advanced process control systems | 3-7 |

| Acid Gas Handling (HCl) | Corrosion, safety concerns | Scrubbing systems, corrosion-resistant materials | 15-25 |

| Product Purification | Product degradation, impurities | Fractional distillation, crystallization | 8-15 |

| Scale-up Economics | Capital investment requirements | Continuous processing, heat integration | 20-35 |

| Quality Control | Batch-to-batch consistency | In-line analytical monitoring | 5-12 |

| Waste Management | Environmental compliance costs | Recycle streams, by-product recovery | 40-60 |

Hydrogen chloride gas evolution during the synthesis presents significant challenges for both process safety and environmental compliance [17] [18]. Industrial facilities must implement comprehensive gas handling systems, including scrubbing towers, corrosion-resistant materials, and emergency containment procedures [19]. The effective management of acid gas emissions typically requires investment in specialized equipment that can represent 15-25% of total capital costs [14].

Product purification on an industrial scale requires sophisticated separation technologies to achieve the purity specifications demanded by end-use applications [20] [21]. Fractional distillation systems are commonly employed, but these must be designed to handle the thermal sensitivity of phosphonate esters while achieving efficient separation from byproducts and unreacted starting materials [13]. Advanced distillation designs, including reactive distillation columns, have been developed to integrate reaction and separation operations [14].

Process optimization studies have identified several key parameters that significantly impact yield and product quality [22] [23]. The molar ratio of alcohol to phosphorus oxychloride critically influences both conversion efficiency and selectivity, with optimized ratios typically ranging from 2.4-2.6:1 compared to stoichiometric requirements [17]. This excess alcohol serves multiple functions, including heat removal, acid gas absorption, and driving the reaction equilibrium toward product formation [18].

| Process Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |

|---|---|---|---|

| Molar Ratio (Alcohol:POCl₃) | 2.2:1 | 2.4-2.6:1 | 5-8 |

| Reaction Temperature | 0-10°C | 5-15°C | 8-12 |

| Pressure | Atmospheric | 80-120 kPa | 3-6 |

| Residence Time | 1-3 hours | 2-4 hours | 10-15 |

| Catalyst Loading | None | Lewis acid (0.1-0.5 mol%) | 12-18 |

| Solvent Effect | Solvent-free | Minimal aromatic solvent | 2-5 |

The implementation of continuous processing technologies has emerged as a promising approach for improving both economic efficiency and process control [14] [16]. Continuous reactors offer advantages including better heat and mass transfer, reduced inventory requirements, and improved safety through smaller hold-up volumes [13]. However, the development of continuous processes requires extensive pilot plant studies to optimize residence time distributions and mixing characteristics [23].

Heat integration strategies play a crucial role in improving process economics by recovering thermal energy from exothermic reaction steps [14]. Heat exchanger networks can be designed to preheat feed streams using reactor effluent, thereby reducing utility requirements and improving overall energy efficiency [24]. These systems can typically achieve energy savings of 20-35% compared to conventional designs [16].

Quality control systems for industrial phosphonate production must address both real-time process monitoring and final product specifications [15] [19]. In-line analytical techniques, including infrared spectroscopy and gas chromatography, enable continuous monitoring of reaction progress and product composition [13]. These systems can detect process deviations before they impact product quality, thereby reducing waste generation and improving overall efficiency [14].

Waste management and environmental compliance represent increasingly important considerations for industrial phosphonate manufacturing [15] [16]. Regulatory requirements for volatile organic compound emissions, aqueous discharge limits, and solid waste disposal continue to become more stringent [19]. Successful manufacturing operations must implement comprehensive waste minimization strategies, including solvent recovery systems, byproduct utilization schemes, and closed-loop water systems [14].

Solubility Behavior in Organic/Aqueous Systems

Dibutyl butylphosphonate exhibits distinctive solubility characteristics that are fundamental to its applications in various chemical processes. The compound demonstrates remarkably low aqueous solubility, with water solubility limited to 0.5 g/L at 25°C [1] [2]. This hydrophobic character is attributed to the three butyl groups attached to the phosphorus center, which dominate the molecular structure and impart strong lipophilic properties.

The hydrophobic nature of dibutyl butylphosphonate is quantitatively expressed through its partition coefficient values. The compound exhibits a log P (octanol/water) of 4.613 [3], indicating a strong preference for organic phases over aqueous systems. The XLogP3 value of 3.2 [2] further confirms this hydrophobic character, placing the compound firmly in the category of lipophilic organophosphorus derivatives.

In contrast to its limited aqueous solubility, dibutyl butylphosphonate demonstrates excellent compatibility with organic solvent systems. The compound is miscible with most common organic solvents [1], including hydrocarbon solvents such as hexane, aromatic solvents, and halogenated compounds like chloroform. This broad organic solvent compatibility is crucial for its industrial applications, particularly in extraction processes where it is employed as a 25% v/v solution in kerosene for uranium extraction operations .

The compound's solubility behavior in mixed solvent systems reveals interesting characteristics. In alcohol-containing systems, dibutyl butylphosphonate shows good miscibility with methanol and other alcohols, despite their polar nature. This compatibility suggests that the ester linkages in the molecule can participate in hydrogen bonding interactions, even though the overall molecular character remains predominantly hydrophobic.

| Solvent System | Solubility | Temperature (°C) | Notes |

|---|---|---|---|

| Water | 0.5 g/L | 25 | Low aqueous solubility |

| Kerosene | 25% v/v | 25 | Uranium extraction applications |

| Hexane | Miscible | 25 | Hydrocarbon solvent compatibility |

| Chloroform | Miscible | 25 | Halogenated solvent compatibility |

| Methanol | Miscible | 25 | Alcohol miscibility |

| Dichloromethane | Miscible | 25 | Organic extraction solvent |

Thermal Stability and Decomposition Pathways

The thermal stability profile of dibutyl butylphosphonate reveals a compound with substantial thermal resistance under normal operating conditions. At ambient temperature (25°C), the compound exists as a stable liquid with a density of 0.946 g/mL [1] [5] [6]. The compound maintains its structural integrity across a wide temperature range, making it suitable for various industrial applications.

The boiling point of 283°C at atmospheric pressure [1] [5] [6] represents the upper limit of thermal stability under standard conditions. Below this temperature, the compound demonstrates excellent thermal stability with no significant decomposition. The flash point of 113°C (closed cup) [5] [7] indicates the temperature at which the compound begins to produce sufficient vapor to form an ignitable mixture with air, though this does not represent decomposition.

Temperature-dependent viscosity changes provide insight into the thermal behavior of dibutyl butylphosphonate. At elevated temperatures, the compound exhibits viscosity of 1.2 cP at 100°C and 3.0 cP at 40°C [8], demonstrating the expected decrease in viscosity with increasing temperature. These values indicate that thermal treatment can significantly improve the flow properties of the compound without causing decomposition.

Under vacuum distillation conditions, dibutyl butylphosphonate can be successfully purified at 160-162°C under 0.06 mmHg pressure [9], confirming its thermal stability under reduced pressure conditions. This distillation range is significantly lower than the atmospheric boiling point, allowing for purification without thermal degradation.

When exposed to temperatures approaching or exceeding 200°C, dibutyl butylphosphonate may undergo tautomeric conversion processes. Research indicates that at elevated temperatures, organophosphorus compounds can undergo P(V) phosphonate ⇌ P(III) phosphite tautomerization [10] [11] [12]. This tautomeric equilibrium becomes more significant at higher temperatures and can influence the chemical reactivity of the compound.

Beyond the boiling point, thermal decomposition of dibutyl butylphosphonate produces hazardous decomposition products. The primary decomposition products include carbon oxides and phosphorus oxides [13] [14], which are toxic and corrosive. This decomposition pattern is consistent with other organophosphorus compounds and necessitates proper ventilation and safety precautions during high-temperature operations.

| Temperature Range (°C) | Behavior | Decomposition Products | Applications |

|---|---|---|---|

| 25-100 | Stable liquid, viscosity decreases | None | Normal operating conditions |

| 100-160 | Thermally stable, suitable for processing | None | Industrial processing |

| 160-200 | Vacuum distillation possible | None | Purification processes |

| 200-283 | Potential tautomeric conversion | Minimal | Specialized applications |

| >283 | Decomposition begins | Carbon oxides, phosphorus oxides | Avoid these conditions |

Acid-Base Characteristics and Tautomeric Equilibria

The acid-base properties of dibutyl butylphosphonate are governed by the phosphorus(V) oxidation state and the presence of the phosphoryl (P=O) functional group [1] [15]. The compound exhibits weakly acidic characteristics due to the electron-withdrawing nature of the phosphoryl group, though this acidity is significantly moderated by the three butyl ester groups attached to the phosphorus center.

The compound demonstrates stability in neutral, acidic, and alkaline solutions [16], making it suitable for a wide range of pH conditions. This stability is particularly important in extraction processes where the compound is employed across pH ranges from 3.5 to 6.0 . The ability to maintain structural integrity across this pH range is crucial for its effectiveness as an extraction agent.

Dibutyl butylphosphonate exists in a tautomeric equilibrium between P(V) phosphonate and P(III) phosphite forms [10] [11] [12]. The tautomeric equilibrium can be represented as:

$$ R2P(O)H \rightleftharpoons R2P-OH $$

where R represents the butyl groups. This prototropic tautomerism is characteristic of organophosphorus compounds containing P-H bonds, though in dibutyl butylphosphonate, this equilibrium is typically shifted toward the phosphonate form under normal conditions.

The tautomeric equilibrium is influenced by several factors including temperature, solvent polarity, and the presence of catalysts. Research indicates that tautomerization rates decrease in the order: H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)₂P(O)H [11] [17], placing dibutyl butylphosphonate in the category of compounds with slower tautomerization rates due to its alkyl ester substituents.

The acid-base behavior of dibutyl butylphosphonate is further characterized by its ability to form complexes with metal ions. This complexation behavior is fundamental to its applications in metal extraction processes, particularly for uranium recovery . The compound can coordinate with metal centers through both the phosphoryl oxygen and the ester oxygen atoms, forming stable chelate complexes.

Hydrolysis stability represents another important aspect of the acid-base characteristics. Dibutyl butylphosphonate demonstrates resistance to hydrolysis under normal conditions, though prolonged exposure to strongly acidic or basic conditions may lead to ester bond cleavage. The surface tension value of 27.4 mN/m at 298.15K [1] indicates moderate interfacial activity, which influences its behavior in biphasic extraction systems.

| Property | Value/Description | Significance |

|---|---|---|

| Phosphorus oxidation state | P(V) in phosphonate form | Determines electronic properties |

| Acid-base character | Weakly acidic | Influences extraction behavior |

| Tautomeric equilibrium | P(V) ⇌ P(III) forms | Affects chemical reactivity |

| pH stability range | 3.5-6.0 (extraction conditions) | Operational pH window |

| Hydrolysis resistance | Stable in neutral/acidic/alkaline | Processing stability |

| Metal complexation | Forms stable chelate complexes | Extraction mechanism |

| Surface tension | 27.4 mN/m at 298.15K | Interfacial behavior |

Purity

Color/Form

XLogP3

Exact Mass

Boiling Point

Flash Point

Vapor Density

Density

Odor

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Stability Shelf Life

Dates

Arsenic(V) removal with polymer inclusion membranes from sulfuric acid media using DBBP as carrier

Ma de Lourdes Ballinas, Eduardo Rodríguez de San Miguel, Ma Teresa de Jesús Rodríguez, Orlando Silva, María Muñoz, Josefina de GyvesPMID: 14968878 DOI: 10.1021/es030422j